molecular formula C16H13N3O B10801828 Quinazolin-4(3H)-one, 3-methyl-2-[2-(3-pyridyl)ethenyl]-

Quinazolin-4(3H)-one, 3-methyl-2-[2-(3-pyridyl)ethenyl]-

Cat. No.: B10801828
M. Wt: 263.29 g/mol
InChI Key: FTLLZIWNKCSKDE-CMDGGOBGSA-N
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Description

Quinazolin-4(3H)-one, 3-methyl-2-[2-(3-pyridyl)ethenyl]- is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a quinazolinone core with a 3-methyl group and a 2-[2-(3-pyridyl)ethenyl] substituent, which contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Visible Light-Induced Condensation Cyclization: A green and efficient method involves the condensation of 2-aminobenzamides and aldehydes under visible light irradiation.

    Graphene Oxide Nanosheet Catalysis: Another method employs graphene oxide nanosheets as catalysts in an aqueous medium.

Industrial Production Methods

Industrial production methods for quinazolin-4(3H)-ones typically involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity. These methods may include continuous flow synthesis and the use of automated reactors to streamline the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Quinazolin-4(3H)-one derivatives can undergo oxidation reactions, often using reagents like hydrogen peroxide or other oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions, including nucleophilic and electrophilic substitutions, are common for modifying the quinazolinone core.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, TBHP

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Various nucleophiles and electrophiles depending on the desired substitution

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone N-oxides, while reduction can produce dihydroquinazolinones.

Scientific Research Applications

Mechanism of Action

The mechanism of action of quinazolin-4(3H)-one, 3-methyl-2-[2-(3-pyridyl)ethenyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    Quinazolin-4(3H)-one: The parent compound without the 3-methyl and 2-[2-(3-pyridyl)ethenyl] substituents.

    2,3-Dihydroquinazolinones: Reduced derivatives of quinazolin-4(3H)-ones.

    Quinazolinone N-oxides: Oxidized derivatives of quinazolin-4(3H)-ones.

Uniqueness

Quinazolin-4(3H)-one, 3-methyl-2-[2-(3-pyridyl)ethenyl]- is unique due to its specific substituents, which confer distinct chemical and biological properties. These modifications can enhance its activity and selectivity for certain targets, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C16H13N3O

Molecular Weight

263.29 g/mol

IUPAC Name

3-methyl-2-[(E)-2-pyridin-3-ylethenyl]quinazolin-4-one

InChI

InChI=1S/C16H13N3O/c1-19-15(9-8-12-5-4-10-17-11-12)18-14-7-3-2-6-13(14)16(19)20/h2-11H,1H3/b9-8+

InChI Key

FTLLZIWNKCSKDE-CMDGGOBGSA-N

Isomeric SMILES

CN1C(=NC2=CC=CC=C2C1=O)/C=C/C3=CN=CC=C3

Canonical SMILES

CN1C(=NC2=CC=CC=C2C1=O)C=CC3=CN=CC=C3

Origin of Product

United States

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